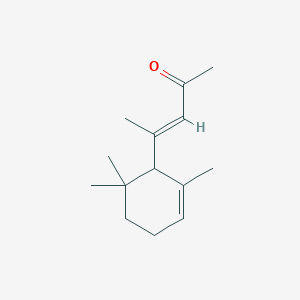![molecular formula C30H29FN2O6 B1168872 2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl- CAS No. 121353-88-6](/img/structure/B1168872.png)
2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a modified pyrimidine nucleoside, which are key components of DNA and RNA. It contains a 2,4(1H,3H)-Pyrimidinedione base, which is a type of pyrimidine, one of the basic structures found in nucleosides . The compound also includes a 2-deoxy-2-fluoro-arabinofuranosyl sugar moiety, which suggests that it might be a fluorinated analogue of a natural nucleoside . The presence of the methoxyphenyl and diphenylmethyl groups indicates that this compound might have been further modified, possibly to alter its biological activity or metabolic stability .
Molecular Structure Analysis
The molecular structure of this compound would be expected to include a pyrimidine ring attached to a five-membered sugar ring (arabinofuranose), with various substituents including a fluorine atom, a methoxyphenyl group, and a diphenylmethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be similar to those of other nucleoside analogues. It would likely be soluble in water and polar organic solvents, and it might have a chiral center at the 2’ position of the sugar ring .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-fluoro-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29FN2O6/c1-19-17-33(29(36)32-27(19)35)28-25(31)26(34)24(39-28)18-38-30(20-9-5-3-6-10-20,21-11-7-4-8-12-21)22-13-15-23(37-2)16-14-22/h3-17,24-26,28,34H,18H2,1-2H3,(H,32,35,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTXWELQZVJMHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29FN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



